Enantiomeric Optical Rotation: (S)-(+) vs. (R)-(−) Enantiomer
The (S)-(+)-10-methyl-1(9)-octal-2-one exhibits a specific rotation of [α]D = +210° (ethanol, c 1.00), exactly opposite in sign and equal in magnitude to the (R)-enantiomer's [α]D = −210° . This near-perfect antipodal relationship confirms high enantiomeric purity of the commercial material and provides a quantitative QC benchmark absent for the racemate. In chiral HPLC method development, the (+)-enantiomer serves as the positive-polarity reference standard for assigning absolute configuration of unknown samples .
| Evidence Dimension | Specific optical rotation [α]D (ethanol, c 1.00) |
|---|---|
| Target Compound Data | +210° |
| Comparator Or Baseline | (R)-(−)-10-Methyl-1(9)-octal-2-one (CAS 63975-59-7): −210° |
| Quantified Difference | Δ[α] = 420° (opposite sign, equal magnitude) |
| Conditions | Ethanol, concentration 1.00 g/100 mL; measured by polarimetry. |
Why This Matters
This quantitative antipodal relationship enables unambiguous enantiomeric identity confirmation, a critical QC gate for chiral building block procurement that is not satisfied by the racemate or the wrong enantiomer.
